molecular formula C10H20F3NO B13337286 1,1,1-Trifluoro-3-(heptylamino)propan-2-ol

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol

Cat. No.: B13337286
M. Wt: 227.27 g/mol
InChI Key: XRLWPDNWXMRBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and heptylamino groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(heptylamino)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with heptylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(heptylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The heptylamino group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl functionality but lacking the heptylamino group.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl compound with a phenyl group instead of a heptylamino group.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with different reactivity and applications.

Uniqueness

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol is unique due to the combination of trifluoromethyl and heptylamino groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H20F3NO

Molecular Weight

227.27 g/mol

IUPAC Name

1,1,1-trifluoro-3-(heptylamino)propan-2-ol

InChI

InChI=1S/C10H20F3NO/c1-2-3-4-5-6-7-14-8-9(15)10(11,12)13/h9,14-15H,2-8H2,1H3

InChI Key

XRLWPDNWXMRBRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(C(F)(F)F)O

Origin of Product

United States

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